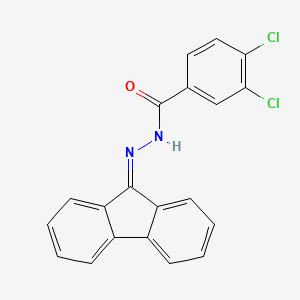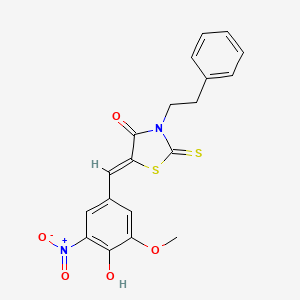
3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide, also known as DCFA, is a fluorescent dye that has been widely used in scientific research. DCFA is a synthetic compound that can be prepared through a multi-step synthesis process.
作用機序
3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide binds to biological molecules through a covalent linkage between the carbonyl group of 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide and the amino group of the target molecule. This covalent linkage results in the formation of a stable fluorescent complex that can be imaged using fluorescence microscopy. The mechanism of action of 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide is well understood and has been extensively studied in the scientific literature.
Biochemical and Physiological Effects:
3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide has no known biochemical or physiological effects on biological systems. 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide is non-toxic and does not interfere with normal cellular processes. However, the covalent linkage between 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide and biological molecules may affect the function of the target molecule, depending on the location of the 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide label.
実験室実験の利点と制限
3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide has several advantages for lab experiments, including its high photostability, low toxicity, and ability to label biological molecules in real-time. However, 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide has several limitations, including its limited solubility in aqueous solutions and the potential for interference with the function of the target molecule.
将来の方向性
There are several future directions for the use of 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide in scientific research. One potential area of research is the development of new synthesis methods for 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide that are more efficient and cost-effective. Another area of research is the development of new applications for 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide, such as the labeling of specific subcellular structures or the imaging of protein-protein interactions. Additionally, the use of 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide in combination with other imaging techniques, such as super-resolution microscopy, may provide new insights into the dynamics and localization of biological molecules.
合成法
The synthesis of 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide involves several steps, including the reaction of 9H-fluorene-9-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-9-carbonyl chloride. The resulting compound is then reacted with 2-aminobenzohydrazide to form 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide. The synthesis of 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide is a complex process that requires careful attention to detail and a high degree of expertise.
科学的研究の応用
3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide has been widely used in scientific research as a fluorescent dye for labeling and imaging biological molecules, such as proteins and nucleic acids. 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide is particularly useful in live cell imaging due to its high photostability and low toxicity. 3,4-dichloro-N'-9H-fluoren-9-ylidenebenzohydrazide can also be used to study the dynamics and localization of biological molecules in real-time.
特性
IUPAC Name |
3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O/c21-17-10-9-12(11-18(17)22)20(25)24-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIJUOGEGLJIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
![methyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4879979.png)
![1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide](/img/structure/B4879980.png)
![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
![diethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879997.png)

![2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4880010.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4880018.png)
![(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4880019.png)
![N-(4-ethoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4880029.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(3-pyridinylmethyl)amine](/img/structure/B4880034.png)
![methyl 2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4880035.png)